molecular formula C12H27Ga B14146574 Gallium, tris(1,1-dimethylethyl)- CAS No. 55681-99-7

Gallium, tris(1,1-dimethylethyl)-

Cat. No.: B14146574
CAS No.: 55681-99-7
M. Wt: 241.07 g/mol
InChI Key: RSCASNFKRQQQDK-UHFFFAOYSA-N
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Description

Gallium, tris(1,1-dimethylethyl)-, also known as tris(tert-butyl)gallium (Ga(tBu)₃), is an organogallium compound characterized by three tert-butyl (1,1-dimethylethyl) ligands bonded to a central gallium atom. This compound belongs to the broader class of organometallic gallium derivatives, which are pivotal in materials science, particularly in chemical vapor deposition (CVD) and molecular precursor synthesis. Ga(tBu)₃ is typically a volatile, monomeric liquid at room temperature, distinguishing it from more polymeric or less stable gallium alkyls. Its tert-butyl ligands confer steric bulk, enhancing kinetic stability and reducing unwanted side reactions during synthesis or deposition processes .

Properties

CAS No.

55681-99-7

Molecular Formula

C12H27Ga

Molecular Weight

241.07 g/mol

IUPAC Name

tritert-butylgallane

InChI

InChI=1S/3C4H9.Ga/c3*1-4(2)3;/h3*1-3H3;

InChI Key

RSCASNFKRQQQDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Ga](C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Gallium, tris(1,1-dimethylethyl)-, can be synthesized through various methods. One common approach involves the reaction of gallium trichloride with tert-butyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition . The reaction can be represented as follows:

GaCl3+3(CH3)3CLiGa[(CH3)3C]3+3LiClGaCl_3 + 3 (CH_3)_3CLi \rightarrow Ga[(CH_3)_3C]_3 + 3 LiCl GaCl3​+3(CH3​)3​CLi→Ga[(CH3​)3​C]3​+3LiCl

Industrial Production Methods

Industrial production of Gallium, tris(1,1-dimethylethyl)-, often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and controlled environments ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Gallium, tris(1,1-dimethylethyl)-, undergoes various chemical reactions, including:

    Oxidation: Reacts with oxygen to form gallium oxide.

    Reduction: Can be reduced to elemental gallium under specific conditions.

    Substitution: Reacts with halogens or other electrophiles to substitute the tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.

    Reduction: Requires strong reducing agents such as lithium aluminum hydride.

    Substitution: Uses halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Gallium oxide (Ga2O3)

    Reduction: Elemental gallium (Ga)

    Substitution: Various substituted gallium compounds depending on the electrophile used.

Comparison with Similar Compounds

Organogallium compounds vary significantly in ligand structure, stability, and reactivity. Below is a detailed comparison of Ga(tBu)₃ with analogous gallium and aluminum compounds:

Structural and Thermal Stability
Compound Ligand Type Molecular Weight (g/mol) Thermal Stability (°C) Key Applications
Ga(tBu)₃ Tert-butyl ~297.1 Decomposes ~150–200 CVD precursors, nanomaterials
Tris(trimethylsilyl)gallium Trimethylsilyl (SiMe₃) ~313.2 Stable up to ~250 High-temperature CVD processes
Tris(tert-butyl)aluminum Tert-butyl ~270.3 Decomposes ~100–150 Polymerization catalysts
Gallium trichloride (GaCl₃) Chloride ~176.1 Sublimes ~201 Lewis acid catalysis

Key Observations :

  • Ligand Effects : Ga(tBu)₃’s tert-butyl ligands provide superior steric protection compared to smaller ligands (e.g., methyl or chloride), reducing dimerization tendencies seen in compounds like GaCl₃. However, its thermal stability is lower than tris(trimethylsilyl)gallium due to weaker Ga–C bonds versus Ga–Si bonds .
  • Reactivity : Ga(tBu)₃ is less pyrophoric than tris(tert-butyl)aluminum (Al(tBu)₃), a critical safety advantage in handling. This difference arises from gallium’s lower electronegativity and reduced Lewis acidity compared to aluminum .

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